molecular formula C10H19NO2 B1418906 2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid CAS No. 1155945-69-9

2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid

Cat. No.: B1418906
CAS No.: 1155945-69-9
M. Wt: 185.26 g/mol
InChI Key: CBUSJOHWAFIYJR-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid (CAS 1155945-69-9) is a high-purity organic compound of interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C10H19NO2 and a molecular weight of 185.27 g/mol, this molecule features a 4-methylpiperidine moiety linked to a 2-methylpropanoic acid chain . Piperidine derivatives are fundamental structural motifs in drug discovery, often employed as building blocks for the synthesis of more complex molecules or as key precursors in the development of pharmacologically active compounds . The specific stereochemistry and substitution pattern of this compound make it a versatile intermediate for creating targeted libraries for high-throughput screening. The propanoic acid functional group provides a handle for further synthetic modification, such as amide coupling or esterification reactions, enabling its incorporation into larger molecular architectures. Its methyl ester derivative, Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate (CAS 23573-95-7), is a related compound that highlights its utility in synthetic pathways . This product is provided For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and adhere to all safety protocols, including the use of personal protective equipment, as similar compounds may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Properties

IUPAC Name

2-methyl-3-(4-methylpiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8-3-5-11(6-4-8)7-9(2)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUSJOHWAFIYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves the nucleophilic substitution of a halogenated propanoic acid derivative with 4-methylpiperidine, facilitated by basic conditions.

Procedure

  • Starting materials : 4-methylpiperidine and 2-bromopropanoic acid or similar halogenated derivatives.
  • Reaction conditions : The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which deprotonates the amine, enhancing its nucleophilicity.
  • Reaction steps :
    • Dissolve 4-methylpiperidine in an appropriate solvent (e.g., ethanol or DMF).
    • Add the halogenated propanoic acid derivative.
    • Introduce the base to facilitate nucleophilic substitution.
    • Reflux the mixture under controlled temperature to promote the substitution.
    • Purify the product via recrystallization or chromatography.

Data Table: Typical Reaction Conditions and Yields

Parameter Details
Base Sodium hydroxide or potassium carbonate
Solvent Ethanol, DMF, or acetonitrile
Temperature Reflux (80-120°C)
Reaction Time 12-24 hours
Typical Yield 60-85%

Research Findings

This route is well-documented for similar piperidine derivatives, offering moderate to high yields with straightforward purification steps. The reaction’s efficiency depends on the purity of starting materials and reaction conditions.

Hydrolysis of Ethyl 3-(4-methylpiperazin-1-yl)propanoate

Reaction Overview

A multi-step process involving hydrolysis of an ester precursor to yield the free acid.

Procedure

  • Starting material : Ethyl 3-(4-methylpiperazin-1-yl)propanoate.
  • Reaction conditions :
    • Subject the ester to hydrolysis using aqueous sodium hydroxide or potassium hydroxide.
    • Heat the mixture at approximately 50-70°C for 8-12 hours.
    • Acidify the reaction mixture with dilute hydrochloric acid or acetic acid to precipitate the free acid.
    • Isolate via filtration and purify through recrystallization.

Data Table: Hydrolysis Parameters

Parameter Details
Hydrolyzing agent Sodium hydroxide or potassium hydroxide
Solvent Water or aqueous alcohol solution
Temperature 50-70°C
Reaction Time 8-12 hours
Yield 70-90%

Research Findings

Hydrolysis of ester intermediates is a common and efficient route, especially when high purity starting esters are available. The process is scalable and suitable for industrial applications.

Multi-step Synthesis via N-alkylation and Hydrolysis (Advanced Method)

Reaction Overview

This involves initial formation of a piperazine derivative followed by selective N-alkylation and subsequent hydrolysis to obtain the target acid.

Procedure

  • Step 1 : Synthesize 3-(4-methylpiperazin-1-yl)propanoate via N-alkylation of piperazine with a suitable haloester.
  • Step 2 : Hydrolyze the ester under basic conditions to produce 2-methyl-3-(4-methylpiperidin-1-yl)propanoic acid.

Data Table: Multi-step Reaction Summary

Step Reagents & Conditions Yield Range Notes
1 Haloester + Piperazine + Base (NaOH or K2CO3) 65-80% N-alkylation to form piperazine derivative
2 Hydrolysis with NaOH or KOH in water or alcohol 70-90% Conversion to free acid

Research Findings

This method provides high selectivity and purity, especially suitable for laboratory synthesis and scale-up processes. The key challenge lies in controlling mono-alkylation to prevent over-alkylation.

Summary of Preparation Methods

Method Advantages Limitations
Alkylation with halogenated acids Straightforward, high yield, scalable Requires careful control of reaction conditions
Ester hydrolysis Simple, effective, suitable for large-scale production Dependent on ester purity, multi-step process
Multi-step N-alkylation and hydrolysis High purity, customizable synthesis More complex, longer reaction times

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula C9H17NO2C_9H_{17}NO_2, featuring a propanoic acid moiety linked to a piperidine ring with a methyl substituent at the 4-position. This configuration contributes to its distinct properties and potential interactions with biological systems.

Medicinal Chemistry

2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid is being explored as a scaffold for drug development. Its structural components are similar to those found in many FDA-approved medications, suggesting its utility in creating new therapeutic agents. Specifically, it may serve as a starting material for synthesizing compounds targeting neurotransmitter systems, particularly opioid and dopamine receptors, which are crucial in managing pain and addiction therapies .

Neuropharmacology

Research indicates that this compound may influence mood and behavior by modulating neurotransmitter receptor activities. Studies have shown its interactions with opioid receptors, suggesting potential applications in treating depression and addiction. The ability of the compound to affect neurotransmitter systems positions it as a candidate for further investigation in neuropharmacological studies.

Biochemical Research

In biochemical applications, this compound can be utilized as a building block for synthesizing probes to study cellular processes or protein functions. Its carboxylic acid group allows for conjugation with other molecules, facilitating investigations into cellular mechanisms and metabolic pathways.

Synthetic Routes

Various synthetic routes have been established for producing this compound. Common methods include:

  • Reaction of 4-Methylpiperidine with Acrylonitrile : This method involves hydrolysis of an intermediate nitrile to yield the desired product.
  • Continuous Flow Reactors : In industrial settings, continuous flow reactors can enhance the efficiency and safety of production while ensuring high yields and purity.

Case Study 1: Neuropharmacological Effects

In a study investigating the effects of this compound on neurotransmitter systems, researchers found that the compound exhibited significant interaction with opioid receptors in vitro. This interaction suggests potential therapeutic applications in pain management and addiction treatments.

Case Study 2: Synthesis and Application

Another research effort focused on synthesizing derivatives of this compound to explore their antibacterial properties. The synthesized compounds demonstrated notable antibacterial activity against various strains, indicating the versatility of this compound as a precursor for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers: Substitution Patterns in Piperidine Derivatives

  • 2-(3-Methylpiperidin-1-yl)propanoic acid (CAS 915920-25-1): This positional isomer substitutes a methyl group at the 3-position of the piperidine ring instead of the 4-position.
  • 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid: The addition of methyl groups at both 3- and 5-positions increases lipophilicity, which could improve membrane permeability in drug delivery systems .

Carbon Chain Variants

Heterocyclic and Aromatic Derivatives

  • (Z)-3-(5-((9-Methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (CAS 608121-86-4): This complex derivative combines a 4-methylpiperidine moiety with a pyrido-pyrimidine ring. Predicted physicochemical properties include a pKa of 4.10, indicating moderate acidity, and a density of 1.47 g/cm³ .
  • 2-Methyl-3-(indol-3-yl)propanoic acid (MIPA): Replacing the piperidine group with an indole ring shifts reactivity toward radical-mediated enzymatic transformations, as observed in studies with NosL catalysis .

Table 1: Comparative Physicochemical Data

Compound Name CAS Number pKa (Predicted) Density (g/cm³) Key Substituents
2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid 1155945-69-9 Not reported Not reported 4-Methylpiperidine, β-methyl
(Z)-3-(5-((9-Methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid 608121-86-4 4.10 1.47 Pyrido-pyrimidine, thioxothiazolidinone
2-(3-Methylpiperidin-1-yl)propanoic acid 915920-25-1 Not reported Not reported 3-Methylpiperidine
MIPA Not available ~3.5–4.5* ~1.2–1.3* Indole, β-methyl

*Estimated based on indole analogs .

Acid-Base Behavior

The pKa of 4.10 for the pyrido-pyrimidine derivative suggests that electron-withdrawing groups in related compounds could lower acidity compared to simpler propanoic acids (typical pKa ~4.8). The 4-methylpiperidine group in the target compound likely exerts a mild electron-donating effect, slightly raising the pKa.

Enzymatic Interactions

  • Radical-Mediated Reactions : MIPA demonstrates conformational plasticity in enzyme-active sites, enabling dual hydrogen abstraction pathways . Piperidine derivatives, by contrast, may exhibit steric constraints that limit radical reactivity.
  • Catalytic Promiscuity : Piperidine-containing compounds are less commonly associated with oxidative deaminase activity compared to indole derivatives, highlighting functional divergence based on substituent chemistry .

Biological Activity

Overview

2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid is an organic compound characterized by its unique structural features, including a propanoic acid moiety and a piperidine ring with a methyl substituent. Its molecular formula is C₉H₁₇NO₂. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and pain management.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. It is believed to modulate receptor activities, especially concerning opioid receptors, which play a significant role in pain management and addiction therapies. The compound may also influence dopamine receptors, implicating it in mood regulation and behavioral responses.

Key Mechanisms:

  • Receptor Modulation : Interacts with opioid and dopamine receptors.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
  • Cellular Signaling : Alters cell signaling pathways, affecting gene expression related to metabolism and energy production.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

  • Analgesic Effects : May provide pain relief through modulation of opioid receptors.
  • Anti-inflammatory Properties : Potential to inhibit enzymes involved in inflammatory processes.
  • Neuropharmacological Effects : Influences neurotransmitter systems, impacting mood and behavior.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of piperidine derivatives, highlighting the potential of this compound as a selective modulator of neurotransmitter receptors .
  • Another research effort focused on the compound's role in modulating pain pathways, demonstrating its effectiveness in preclinical models for pain relief .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnalgesicModulates opioid receptors for pain relief
Anti-inflammatoryInhibits enzymes related to inflammation
Neurotransmitter ModulationAffects dopamine receptor activity, influencing mood
Cellular MetabolismAlters gene expression related to energy production

Applications

The compound has several applications across different fields:

  • Medicinal Chemistry : Investigated for potential therapeutic uses in treating pain and mood disorders.
  • Biochemical Research : Used as a tool to study enzyme interactions and cellular signaling pathways.
  • Pharmaceutical Development : Serves as an intermediate in synthesizing more complex organic molecules.

Q & A

Q. Table 1: Common Impurities Identified in Synthesis

Impurity NameCAS NumberStructural Feature
2-(4-Ethylphenyl)-propanoic acid3585-52-2Ethyl-substituted phenyl
3-[4-(2-Methylpropyl)phenyl]-propanoic acid65322-85-2Isobutyl side chain

Basic: How is the structural characterization of this compound performed using spectroscopic methods?

Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy:
    • ¹H NMR: The piperidine proton signals appear as a multiplet at δ 2.8–3.2 ppm, while the methyl group on the propanoic acid resonates as a doublet near δ 1.2 ppm.
    • ¹³C NMR: The carbonyl carbon (COOH) is observed at ~175 ppm, and the quaternary carbon of the piperidine ring appears at ~55 ppm.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula with an expected [M+H]⁺ ion at m/z 228.1601 (C₁₁H₂₁NO₂⁺) .

Advanced: What experimental strategies resolve discrepancies between crystallographic and spectroscopic data?

Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility) in solution vs. solid-state structures. Mitigation strategies include:

  • SHELX Refinement: Use SHELXL for high-resolution crystallographic data to model thermal displacement parameters accurately. For flexible side chains, apply "rigid bond" restraints to reduce overfitting .
  • Cross-Validation: Compare hydrogen-bonding patterns in X-ray structures with NOESY NMR data to validate intermolecular interactions in solution .

Advanced: How does the dimerization propensity of the carboxylic acid group influence thermodynamic measurements?

Answer:
Dimerization via hydrogen bonding (e.g., cyclic dimers in propanoic acid derivatives) alters solution-phase thermodynamics:

  • Excess Enthalpy Corrections: Use the NRHB (Non-Random Hydrogen Bonding) model to account for dimerization contributions to enthalpy. For example, in acetic acid–propanoic acid mixtures, dimerization reduces excess enthalpy by ~15% compared to ideal solutions .
  • pKa Adjustments: Dimerization lowers apparent acidity; measure pKa in dilute solutions (<0.1 mM) to minimize self-association artifacts .

Methodological: What chromatographic methods quantify process-related impurities?

Answer:
HPLC with UV Detection (λ = 210–254 nm) is optimal:

  • Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
  • Mobile Phase: Gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile.
  • Validation: Spike synthetic batches with impurities like 2-(4-Formylphenyl)-propanoic acid (CAS 43153-07-7) to achieve >95% recovery and <2% RSD .

Data Contradiction: How should researchers address contradictions between theoretical and experimental pKa values?

Answer:
Discrepancies may stem from solvent polarity or computational approximations:

  • Experimental Calibration: Use potentiometric titration in 30% methanol/water to balance solubility and ionization.
  • Computational Refinement: Apply COSMO-RS solvation models with B3LYP/6-311+G(d,p) basis sets to improve pKa predictions. For example, deviations >0.5 units suggest unaccounted solvent clustering .

Advanced: What in silico tools predict the compound’s bioavailability and metabolic stability?

Answer:

  • SwissADME: Predicts moderate permeability (LogP = 2.1) but poor solubility (<0.1 mg/mL), necessitating prodrug strategies.
  • CYP450 Metabolism: The 4-methylpiperidine group is a substrate for CYP3A4, leading to N-demethylation as the primary metabolic pathway. Use hepatocyte assays to validate turnover rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid
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2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid

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